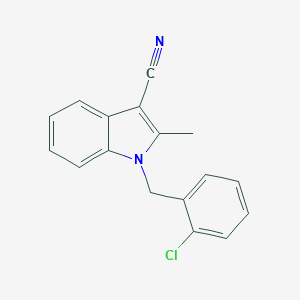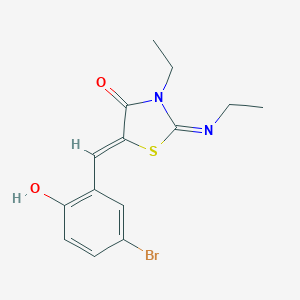![molecular formula C29H24ClFN2O3 B297804 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
The potential therapeutic applications of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone are vast, and there are several future directions for research in this area. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The most common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl 3-aminobenzoate to form the final product. The synthesis of this compound has also been achieved using other methods, such as microwave-assisted synthesis and one-pot synthesis.
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C29H24ClFN2O3 |
Peso molecular |
503 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24ClFN2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-12-22(31)13-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-10-21(30)11-15-23/h3-17,28,32H,2,18H2,1H3 |
Clave InChI |
MOXJQOPODRKRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)
![1-(2-fluorophenyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297746.png)